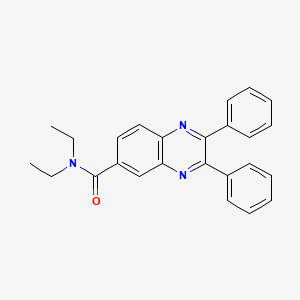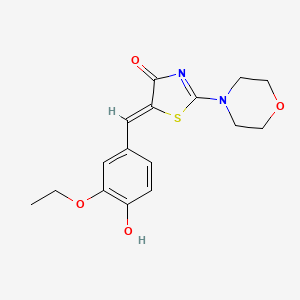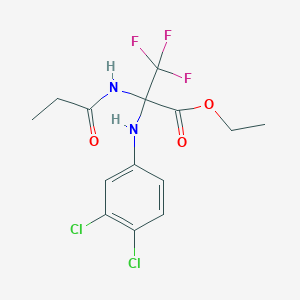![molecular formula C19H15N5O3 B11538820 (E)-N'-[(E)-[(2-Hydroxy-3-nitrophenyl)methylidene]amino]-N-phenylpyridine-2-carboximidamide](/img/structure/B11538820.png)
(E)-N'-[(E)-[(2-Hydroxy-3-nitrophenyl)methylidene]amino]-N-phenylpyridine-2-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N’-[(E)-[(2-Hydroxy-3-nitrophenyl)methylidene]amino]-N-phenylpyridine-2-carboximidamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyridine ring, a phenyl group, and a nitrophenyl moiety, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-[(E)-[(2-Hydroxy-3-nitrophenyl)methylidene]amino]-N-phenylpyridine-2-carboximidamide typically involves a multi-step process:
Formation of the Schiff Base: The initial step involves the condensation of 2-hydroxy-3-nitrobenzaldehyde with an amine, such as aniline, under acidic or basic conditions to form a Schiff base.
Cyclization: The Schiff base is then subjected to cyclization with 2-aminopyridine under reflux conditions in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N’-[(E)-[(2-Hydroxy-3-nitrophenyl)methylidene]amino]-N-phenylpyridine-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
Reduction: Amino derivatives
Oxidation: Oxides or nitroso derivatives
Substitution: Halogenated or alkylated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology
In biological research, the compound’s derivatives are investigated for their potential as enzyme inhibitors or activators. These studies aim to understand the compound’s interaction with biological macromolecules and its potential therapeutic applications.
Medicine
In medicine, the compound is explored for its potential as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form stable complexes with metals makes it valuable in material science.
Wirkmechanismus
The mechanism of action of (E)-N’-[(E)-[(2-Hydroxy-3-nitrophenyl)methylidene]amino]-N-phenylpyridine-2-carboximidamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-N’-[(E)-[(2-Hydroxy-3-nitrophenyl)methylidene]amino]-N-phenylbenzamide
- (E)-N’-[(E)-[(2-Hydroxy-3-nitrophenyl)methylidene]amino]-N-phenylthiourea
Uniqueness
Compared to similar compounds, (E)-N’-[(E)-[(2-Hydroxy-3-nitrophenyl)methylidene]amino]-N-phenylpyridine-2-carboximidamide is unique due to the presence of the pyridine ring, which enhances its ability to form stable complexes with metal ions
This detailed article provides a comprehensive overview of (E)-N’-[(E)-[(2-Hydroxy-3-nitrophenyl)methylidene]amino]-N-phenylpyridine-2-carboximidamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C19H15N5O3 |
|---|---|
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
N-[(E)-(2-hydroxy-3-nitrophenyl)methylideneamino]-N'-phenylpyridine-2-carboximidamide |
InChI |
InChI=1S/C19H15N5O3/c25-18-14(7-6-11-17(18)24(26)27)13-21-23-19(16-10-4-5-12-20-16)22-15-8-2-1-3-9-15/h1-13,25H,(H,22,23)/b21-13+ |
InChI-Schlüssel |
UTYHHJZJVYFJLE-FYJGNVAPSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N=C(C2=CC=CC=N2)N/N=C/C3=C(C(=CC=C3)[N+](=O)[O-])O |
Kanonische SMILES |
C1=CC=C(C=C1)N=C(C2=CC=CC=N2)NN=CC3=C(C(=CC=C3)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-methoxybenzoate](/img/structure/B11538743.png)

![(2E)-2-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-N'-nitrohydrazinecarboximidamide](/img/structure/B11538752.png)
![4-{[2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoyl]amino}-N-undecylbenzamide](/img/structure/B11538773.png)

![5'-(2-Methoxyethyl) 3'-methyl 2'-amino-6'-(methoxymethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11538777.png)
![2-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B11538785.png)
![1-[3'-(3-chlorophenyl)-4-(4-ethylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11538790.png)
![N,N'-Bis(dibenzo[B,D]furan-3-YL)isophthalamide](/img/structure/B11538793.png)
![2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B11538798.png)
![butyl 4-{[(E)-(3-bromo-5-chloro-2-hydroxy-4,6-dimethylphenyl)methylidene]amino}benzoate](/img/structure/B11538806.png)

![2,4-dibromo-6-[(E)-{2-[(2Z)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11538831.png)
![N-(4-iodophenyl)-6-{(2E)-2-[3-nitro-4-(piperidin-1-yl)benzylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11538835.png)
